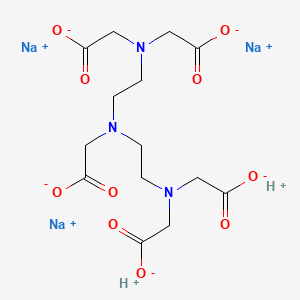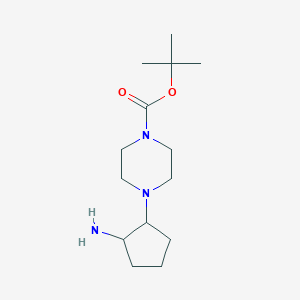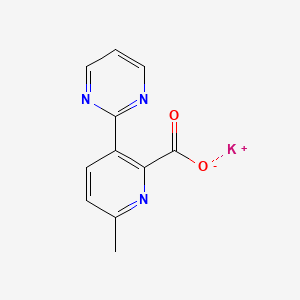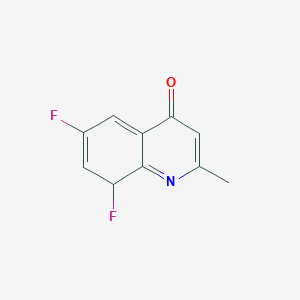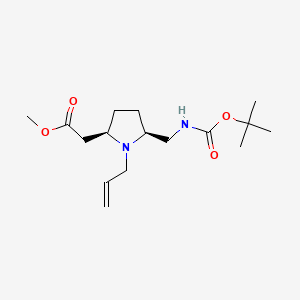
rac-methyl 2-((2R,5S)-1-allyl-5-(((tert-butoxycarbonyl)amino)methyl)pyrrolidin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Rac-methyl 2-((2R,5S)-1-allyl-5-(((tert-butoxycarbonyl)amino)methyl)pyrrolidin-2-yl)acetate” is a synthetic organic compound that belongs to the class of pyrrolidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl 2-((2R,5S)-1-allyl-5-(((tert-butoxycarbonyl)amino)methyl)pyrrolidin-2-yl)acetate typically involves multi-step organic reactions. The starting materials may include allyl amines, pyrrolidine derivatives, and tert-butoxycarbonyl (Boc) protecting groups. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions.
Introduction of the Allyl Group: This step may involve allylation reactions using allyl halides.
Protection of Amino Groups: The Boc group is often used to protect amino groups during the synthesis.
Esterification: The final step may involve esterification to introduce the methyl acetate group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring or the ester group.
Substitution: Nucleophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or alcohols, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
Chemistry
The compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology
In biological research, such compounds may be studied for their potential biological activity, including enzyme inhibition or receptor binding.
Medicine
Industry
In the industrial sector, such compounds may be used in the synthesis of specialty chemicals or as building blocks for more complex molecules.
Mécanisme D'action
The mechanism of action of rac-methyl 2-((2R,5S)-1-allyl-5-(((tert-butoxycarbonyl)amino)methyl)pyrrolidin-2-yl)acetate would depend on its specific biological target. Common mechanisms may involve binding to enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **Methyl 2-((2R,5S)-1-allyl-5-aminomethyl)pyrrolidin-2-yl)acetate
- **Methyl 2-((2R,5S)-1-allyl-5-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetate
Uniqueness
The presence of the Boc-protected amino group and the specific stereochemistry (2R,5S) may confer unique properties to the compound, such as increased stability or specific biological activity.
Propriétés
Formule moléculaire |
C16H28N2O4 |
|---|---|
Poids moléculaire |
312.40 g/mol |
Nom IUPAC |
methyl 2-[(2R,5S)-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1-prop-2-enylpyrrolidin-2-yl]acetate |
InChI |
InChI=1S/C16H28N2O4/c1-6-9-18-12(10-14(19)21-5)7-8-13(18)11-17-15(20)22-16(2,3)4/h6,12-13H,1,7-11H2,2-5H3,(H,17,20)/t12-,13+/m1/s1 |
Clé InChI |
UISYLZBHHVJTOR-OLZOCXBDSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC[C@@H]1CC[C@@H](N1CC=C)CC(=O)OC |
SMILES canonique |
CC(C)(C)OC(=O)NCC1CCC(N1CC=C)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


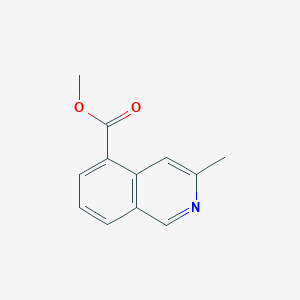
![rac-(3aR,6aS)-1'-methyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine], cis](/img/structure/B12306889.png)
![3,4,5'-Trihydroxy-5'-methyl-2,3'-spirobi[tetrahydrofuran]](/img/structure/B12306890.png)
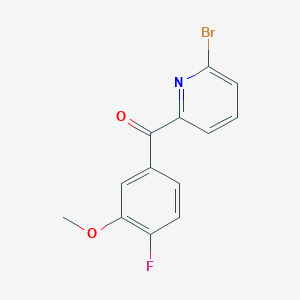

![4-Chloro-1-(4-methoxy-2-methylphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12306917.png)
![1-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B12306919.png)
![6-{[6-({[3,5-dihydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}oxan-2-yl]oxy}methyl)-3,4,5-trihydroxyoxan-2-yl]oxy}-5-hydroxy-8-methoxy-2-methyl-4H-benzo[g]chromen-4-one](/img/structure/B12306923.png)
![rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-3,4-dimethylpyrrolidine-3-carboxylic acid, trans](/img/structure/B12306926.png)

